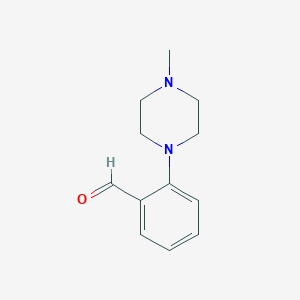

2-(4-Methylpiperazin-1-yl)benzaldehyde

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

2-(4-methylpiperazin-1-yl)benzaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H16N2O/c1-13-6-8-14(9-7-13)12-5-3-2-4-11(12)10-15/h2-5,10H,6-9H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GSRYZPWIWYYROI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1CCN(CC1)C2=CC=CC=C2C=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H16N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20383786 | |

| Record name | 2-(4-methylpiperazin-1-yl)benzaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20383786 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

204.27 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

85803-62-9 | |

| Record name | 2-(4-methylpiperazin-1-yl)benzaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20383786 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 85803-62-9 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

2-(4-Methylpiperazin-1-yl)benzaldehyde synthesis protocol

An In-depth Technical Guide to the Synthesis of 2-(4-Methylpiperazin-1-yl)benzaldehyde

This technical guide provides a comprehensive overview of the synthetic protocols for this compound, a valuable intermediate in pharmaceutical research and development. The document is intended for researchers, scientists, and professionals in the field of drug development.

Introduction and Synthetic Strategies

This compound is a substituted aromatic aldehyde containing a 1-methylpiperazine moiety at the ortho position. This structural motif is of significant interest in medicinal chemistry. The synthesis of this compound can be approached through several established methods in organic chemistry, primarily focusing on the formation of the aryl-nitrogen bond. The two most prominent and effective strategies are Nucleophilic Aromatic Substitution (SNAr) and the Buchwald-Hartwig amination.

-

Nucleophilic Aromatic Substitution (SNAr): This method involves the reaction of an aryl halide, typically an activated one such as 2-fluorobenzaldehyde or 2-chlorobenzaldehyde, with 1-methylpiperazine. The electron-withdrawing aldehyde group activates the aromatic ring towards nucleophilic attack by the amine.[1][2]

-

Buchwald-Hartwig Amination: This is a palladium-catalyzed cross-coupling reaction between an aryl halide (e.g., 2-bromobenzaldehyde) and 1-methylpiperazine.[3][4] This method is highly versatile and tolerant of a wide range of functional groups.

Comparative Data of Synthetic Protocols

The following table summarizes representative quantitative data for the synthesis of substituted (4-methylpiperazin-1-yl)benzaldehydes based on analogous reactions, providing a baseline for the expected outcomes for the 2-isomer.

| Parameter | Nucleophilic Aromatic Substitution | Buchwald-Hartwig Amination |

| Starting Aryl Halide | 4-Fluorobenzaldehyde[5] | 3-Bromobenzaldehyde diethylacetal[3] |

| Amine | 1-Methylpiperazine[5] | 1-Methylpiperazine[3] |

| Catalyst | None | Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃)[3] |

| Ligand | None | 2,2'-Bis(diphenylphosphino)-1,1'-binaphthyl (BINAP)[3] |

| Base | Potassium Carbonate (K₂CO₃)[5] | Sodium tert-butoxide (NaOtBu)[3] |

| Solvent | Dimethylformamide (DMF)[5] | Toluene[3] |

| Temperature | Reflux[5] | 100 °C[3] |

| Reaction Time | 24 hours[5] | 18 hours[3] |

| Yield | 77% (for 4-isomer)[5] | 42% (for 3-isomer)[3] |

Detailed Experimental Protocols

Protocol 1: Synthesis via Nucleophilic Aromatic Substitution

This protocol details the synthesis of this compound from 2-fluorobenzaldehyde and 1-methylpiperazine.

Materials:

-

2-Fluorobenzaldehyde

-

1-Methylpiperazine

-

Potassium Carbonate (anhydrous)

-

Dimethylformamide (DMF, anhydrous)

-

Ethyl acetate

-

Brine

-

Magnesium sulfate (anhydrous)

-

Deionized water

Procedure:

-

To a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add 2-fluorobenzaldehyde (1.0 eq.), 1-methylpiperazine (1.2 eq.), and anhydrous potassium carbonate (1.5 eq.).

-

Add anhydrous dimethylformamide (DMF) to the flask to achieve a suitable concentration (e.g., 0.5 M with respect to the limiting reagent).

-

The reaction mixture is heated to reflux and stirred vigorously for 24 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

-

After completion, the reaction mixture is cooled to room temperature and poured into ice-water.

-

The aqueous mixture is extracted three times with ethyl acetate.

-

The combined organic layers are washed with brine, dried over anhydrous magnesium sulfate, and filtered.

-

The solvent is removed under reduced pressure using a rotary evaporator to yield the crude product.

-

The crude product can be purified by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford pure this compound.

Mandatory Visualizations

Reaction Pathway Diagram

Caption: Reaction scheme for the synthesis of this compound.

Experimental Workflow Diagram

Caption: A generalized workflow for the synthesis and purification process.

References

An In-depth Technical Guide to the Physicochemical Properties of 2-(4-Methylpiperazin-1-yl)benzaldehyde

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the known and predicted physicochemical properties of the synthetic organic compound 2-(4-Methylpiperazin-1-yl)benzaldehyde. Due to a lack of extensive published experimental data for this specific isomer, this document also includes detailed, standardized experimental protocols for the determination of key physicochemical parameters, which can be applied to this and similar molecules. Furthermore, potential biological activities are discussed based on the known pharmacology of the broader piperazine class of compounds, alongside a proposed experimental workflow for its synthesis and characterization. This guide aims to be a valuable resource for researchers in medicinal chemistry, pharmacology, and drug development.

Introduction

This compound is a substituted benzaldehyde derivative containing a 4-methylpiperazine moiety at the ortho position. The piperazine ring is a prevalent scaffold in medicinal chemistry, known to impart favorable pharmacokinetic properties and to interact with various biological targets. The benzaldehyde functional group serves as a versatile synthetic handle for the creation of more complex molecules, such as Schiff bases, hydrazones, and other derivatives with potential therapeutic applications. A thorough understanding of the physicochemical properties of this compound is crucial for its development as a potential drug candidate or as a key intermediate in drug synthesis.

Physicochemical Properties

While specific experimental data for this compound is limited in the current literature, a summary of available predicted values and data for its isomers is presented below.

Table 1: Physicochemical Data for this compound and Its Isomers

| Property | This compound | 3-(4-Methylpiperazin-1-yl)benzaldehyde | 4-(4-Methylpiperazin-1-yl)benzaldehyde |

| Molecular Formula | C₁₂H₁₆N₂O[1] | C₁₂H₁₆N₂O | C₁₂H₁₆N₂O |

| Molecular Weight | 204.27 g/mol [1] | 204.27 g/mol | 204.27 g/mol |

| Melting Point | Data not available | Data not available | Data not available |

| Boiling Point | Data not available | Data not available | Data not available |

| pKa (predicted) | Data not available | 7.68 ± 0.42 | Data not available |

| logP (predicted) | 1.3 (XlogP)[1] | Data not available | Data not available |

| Solubility | Data not available | Data not available | Data not available |

Experimental Protocols

The following sections detail standardized experimental procedures for determining the key physicochemical properties of organic compounds like this compound.

Synthesis of this compound

A plausible synthetic route for this compound can be adapted from the reported synthesis of its 3-isomer[2]. This would likely involve a nucleophilic aromatic substitution or a palladium-catalyzed cross-coupling reaction. A generalized workflow is presented below.

Melting Point Determination

The melting point of a solid organic compound is a key indicator of its purity. A sharp melting range (typically 0.5-1°C) is characteristic of a pure substance, while impurities tend to depress and broaden the melting range[3].

Protocol: Capillary Method [3][4]

-

Sample Preparation: A small amount of the finely powdered, dry compound is packed into a thin-walled capillary tube, sealed at one end, to a height of 2-3 mm.

-

Apparatus Setup: The capillary tube is attached to a thermometer, ensuring the sample is level with the thermometer bulb. This assembly is then placed in a heating bath (e.g., a Thiele tube with mineral oil or a calibrated melting point apparatus)[3][5].

-

Heating: The heating bath is heated gradually, with the rate of temperature increase slowed to 1-2°C per minute as the expected melting point is approached[3].

-

Observation: The temperature at which the first drop of liquid appears (onset of melting) and the temperature at which the last solid crystal disappears (completion of melting) are recorded as the melting range.

Solubility Determination

Solubility is a crucial parameter that influences a drug's absorption and distribution. The "like dissolves like" principle is a general guideline, where polar compounds dissolve in polar solvents and non-polar compounds in non-polar solvents[6].

Protocol: Shake-Flask Method [7][8]

-

Solvent Selection: A range of solvents with varying polarities (e.g., water, ethanol, acetone, ethyl acetate, hexane) should be used.

-

Sample Preparation: A small, accurately weighed amount of the compound (e.g., 1-5 mg) is added to a vial.

-

Solvent Addition: A known volume of the selected solvent (e.g., 1 mL) is added to the vial.

-

Equilibration: The vial is sealed and agitated (e.g., using a vortex mixer or shaker) at a constant temperature for a set period (e.g., 24 hours) to ensure equilibrium is reached.

-

Observation and Quantification: The mixture is visually inspected for undissolved solid. For quantitative analysis, the saturated solution is filtered or centrifuged, and the concentration of the dissolved compound is determined using a suitable analytical technique (e.g., UV-Vis spectroscopy or HPLC).

pKa Determination

The acid dissociation constant (pKa) is a measure of the strength of an acid in solution. For a molecule with basic nitrogen atoms, like this compound, the pKa of its conjugate acid is determined.

Protocol: Potentiometric Titration [9][10][11]

-

Sample Preparation: A precise amount of the compound is dissolved in a suitable solvent (often a mixture of water and an organic co-solvent for poorly soluble compounds) to a known concentration (e.g., 1 mM)[9].

-

Titration Setup: The solution is placed in a beaker with a calibrated pH electrode and a magnetic stirrer.

-

Titration: A standardized solution of a strong acid (e.g., 0.1 M HCl) is added in small, precise increments using a burette.

-

Data Collection: The pH of the solution is recorded after each addition of the titrant, allowing the solution to equilibrate.

-

Data Analysis: A titration curve (pH vs. volume of titrant added) is plotted. The pKa is determined from the pH at the half-equivalence point, which is the point where half of the basic sites have been protonated.

logP Determination

The logarithm of the partition coefficient (logP) between octanol and water is a widely used measure of a compound's lipophilicity, which is a key factor in predicting its membrane permeability and overall pharmacokinetic behavior.

Protocol: Shake-Flask Method [12][13][14]

-

Solvent Preparation: 1-Octanol and water (or a suitable buffer, e.g., phosphate-buffered saline at pH 7.4) are pre-saturated with each other by vigorous mixing followed by separation.

-

Sample Preparation: A stock solution of the compound is prepared in the pre-saturated 1-octanol.

-

Partitioning: A known volume of the octanol stock solution is mixed with a known volume of the pre-saturated aqueous phase in a vial.

-

Equilibration: The vial is agitated for a sufficient time to allow for the partitioning equilibrium to be reached, and then the two phases are separated by centrifugation.

-

Quantification: The concentration of the compound in both the 1-octanol and aqueous phases is determined using a suitable analytical method (e.g., HPLC-UV).

-

Calculation: The partition coefficient (P) is calculated as the ratio of the concentration in the octanol phase to the concentration in the aqueous phase. The logP is the base-10 logarithm of P.

Potential Biological Activities and Signaling Pathways

While no specific biological activities have been reported for this compound, the piperazine scaffold is a well-known pharmacophore present in numerous drugs with diverse therapeutic actions. Based on this, potential areas of biological investigation for this compound include:

-

Antimicrobial Activity: Many piperazine derivatives exhibit antibacterial and antifungal properties[15][16][17].

-

Anthelmintic Activity: Piperazine and its derivatives have a long history of use as anthelmintic agents[18][19][20][21][22].

-

Anti-inflammatory Activity: Several piperazine-containing compounds have demonstrated anti-inflammatory effects[23][24][25][26].

-

Central Nervous System (CNS) Activity: The piperazine ring is a common feature in drugs targeting CNS receptors, suggesting potential anxiolytic, antidepressant, or antipsychotic activities[27].

A hypothetical signaling pathway that could be investigated for a novel piperazine derivative with anti-inflammatory potential is the inhibition of pro-inflammatory cytokine production.

References

- 1. PubChemLite - this compound (C12H16N2O) [pubchemlite.lcsb.uni.lu]

- 2. 3-(4-Methylpiperazin-1-yl)benzaldehyde synthesis - chemicalbook [chemicalbook.com]

- 3. Melting Point Determination of Organic Compounds: Chemistry Guide [vedantu.com]

- 4. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]

- 5. pennwest.edu [pennwest.edu]

- 6. m.youtube.com [m.youtube.com]

- 7. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]

- 8. chem.ws [chem.ws]

- 9. creative-bioarray.com [creative-bioarray.com]

- 10. dergipark.org.tr [dergipark.org.tr]

- 11. m.youtube.com [m.youtube.com]

- 12. LogP / LogD shake-flask method [protocols.io]

- 13. researchgate.net [researchgate.net]

- 14. pubs.acs.org [pubs.acs.org]

- 15. derpharmachemica.com [derpharmachemica.com]

- 16. Synthesis and Antimicrobial Activity Screening of Piperazines Bearing N,N′-Bis(1,3,4-thiadiazole) Moiety as Probable Enoyl-ACP Reductase Inhibitors [mdpi.com]

- 17. researchgate.net [researchgate.net]

- 18. wjpr.s3.ap-south-1.amazonaws.com [wjpr.s3.ap-south-1.amazonaws.com]

- 19. journaljpri.com [journaljpri.com]

- 20. ijpbs.com [ijpbs.com]

- 21. Piperazine derivatives of benzimidazole as potential anthelmintics. Part 1: Synthesis and activity of methyl-5-(4-substituted piperazin-1-yl)benzimidazole-2-carbamates - PubMed [pubmed.ncbi.nlm.nih.gov]

- 22. mdpi.com [mdpi.com]

- 23. Synthesis, Characterization, and Anti-Inflammatory Activities of Methyl Salicylate Derivatives Bearing Piperazine Moiety - PMC [pmc.ncbi.nlm.nih.gov]

- 24. Synthesis, Characterization, and Anti-Inflammatory Activities of Methyl Salicylate Derivatives Bearing Piperazine Moiety - PubMed [pubmed.ncbi.nlm.nih.gov]

- 25. researchgate.net [researchgate.net]

- 26. mdpi.com [mdpi.com]

- 27. researchgate.net [researchgate.net]

2-(4-Methylpiperazin-1-yl)benzaldehyde CAS number 85803-62-9

An In-depth Technical Guide to 2-(4-Methylpiperazin-1-yl)benzaldehyde

CAS Number: 85803-62-9

This technical guide provides a comprehensive overview of this compound, a chemical compound of interest to researchers, scientists, and professionals in the field of drug development and organic synthesis. This document collates available data on its chemical properties, synthesis, and spectral characteristics.

Chemical and Physical Properties

| Property | Value | Reference |

| Molecular Formula | C₁₂H₁₆N₂O | [1] |

| Molecular Weight | 204.27 g/mol | [1] |

| CAS Number | 85803-62-9 | [1] |

| Canonical SMILES | CN1CCN(CC1)C2=CC=CC=C2C=O | [1] |

| InChI Key | GSRYZPWIWYYROI-UHFFFAOYSA-N | [1] |

| Predicted XlogP | 1.3 | [1] |

| Appearance | Yellow oil or solid |

Synthesis Protocols

A specific, detailed experimental protocol for the synthesis of this compound is not explicitly described in the reviewed literature. However, a plausible synthetic route can be derived from general methods for the synthesis of ortho-substituted phenylpiperazines. One common approach is the Buchwald-Hartwig amination, a palladium-catalyzed cross-coupling reaction.

Representative Experimental Protocol (Buchwald-Hartwig Amination):

This protocol is a generalized procedure and may require optimization for the specific synthesis of this compound.

Materials:

-

2-Bromobenzaldehyde

-

1-Methylpiperazine

-

Palladium catalyst (e.g., Pd₂(dba)₃ - tris(dibenzylideneacetone)dipalladium(0))

-

Ligand (e.g., BINAP - 2,2'-bis(diphenylphosphino)-1,1'-binaphthyl)

-

Base (e.g., Sodium tert-butoxide - NaOtBu)

-

Anhydrous toluene

-

Argon or Nitrogen gas (for inert atmosphere)

-

Hydrochloric acid (1M)

-

Sodium hydroxide (6M)

-

Ethyl acetate

-

Sodium sulfate (anhydrous)

-

Silica gel for column chromatography

Procedure:

-

To a reaction vessel, add 2-bromobenzaldehyde (1 equivalent), 1-methylpiperazine (1.2 equivalents), Pd₂(dba)₃ (0.01 equivalents), BINAP (0.03 equivalents), and sodium tert-butoxide (1.7 equivalents).

-

Evacuate and backfill the vessel with an inert gas (Argon or Nitrogen) three times.

-

Add anhydrous toluene to the mixture.

-

Heat the reaction mixture to 100°C and stir for 18-24 hours under an inert atmosphere.

-

Monitor the reaction progress using Thin Layer Chromatography (TLC).

-

Upon completion, cool the reaction mixture to room temperature.

-

Add 1M aqueous HCl and stir vigorously for 2 hours.

-

Adjust the pH to approximately 13 with 6M aqueous NaOH.

-

Extract the aqueous layer with ethyl acetate (3 x volume).

-

Combine the organic layers, dry over anhydrous sodium sulfate, and filter.

-

Concentrate the filtrate under reduced pressure to obtain the crude product.

-

Purify the crude product by silica gel column chromatography to yield this compound.

A generalized workflow for this synthesis and purification process is depicted below.

Caption: General workflow for synthesis and purification.

Spectral Data

Detailed experimental spectral data for this compound is not widely published. However, predicted mass spectral data is available.

Predicted Mass Spectrometry Data:

The following table summarizes the predicted collision cross-section (CCS) values for various adducts of the molecule.

| Adduct | m/z | Predicted CCS (Ų) | Reference |

| [M+H]⁺ | 205.13355 | 146.7 | [1] |

| [M+Na]⁺ | 227.11549 | 153.2 | [1] |

| [M-H]⁻ | 203.11899 | 150.0 | [1] |

| [M+NH₄]⁺ | 222.16009 | 162.8 | [1] |

| [M+K]⁺ | 243.08943 | 150.0 | [1] |

| [M+H-H₂O]⁺ | 187.12353 | 138.0 | [1] |

| [M+HCOO]⁻ | 249.12447 | 165.1 | [1] |

| [M+CH₃COO]⁻ | 263.14012 | 185.8 | [1] |

Applications in Drug Development and Research

While the specific applications of this compound are not well-documented, its structural motifs are common in medicinal chemistry. Phenylpiperazine derivatives are known to interact with various biological targets, and the benzaldehyde group is a versatile functional handle for further chemical modifications.

The logical relationship for its potential use as a chemical intermediate is outlined in the diagram below.

Caption: Logical flow for use as an intermediate.

Conclusion

This compound is a chemical compound with potential applications in organic synthesis and medicinal chemistry. This guide has summarized the available information on its properties and provided a representative synthesis protocol. Further experimental studies are required to fully characterize this compound and explore its potential biological activities.

References

Spectral Analysis of 2-(4-Methylpiperazin-1-yl)benzaldehyde: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectral data for the compound 2-(4-Methylpiperazin-1-yl)benzaldehyde, a molecule of interest in medicinal chemistry and organic synthesis. The document details expected Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, supported by established values for analogous compounds. Furthermore, it outlines detailed experimental protocols for acquiring such spectra and presents a generalized workflow for spectral analysis.

Predicted and Representative Spectral Data

The following tables summarize the anticipated spectral data for this compound. This information is compiled from predictive models and experimental data from structurally similar compounds, providing a reliable reference for researchers.

Table 1: Predicted ¹H NMR Spectral Data

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |

| ~10.2 | s | 1H | Aldehyde (-CHO) |

| ~7.8 | dd | 1H | Ar-H (ortho to CHO) |

| ~7.5 | td | 1H | Ar-H (para to CHO) |

| ~7.2 | d | 1H | Ar-H (ortho to piperazine) |

| ~7.0 | t | 1H | Ar-H (meta to CHO) |

| ~3.1 | t | 4H | Piperazine (-CH₂-N-Ar) |

| ~2.5 | t | 4H | Piperazine (-CH₂-N-CH₃) |

| ~2.3 | s | 3H | Methyl (-CH₃) |

Note: Predicted chemical shifts are based on the analysis of substituted benzaldehydes and piperazine-containing aromatic compounds. Solvent: CDCl₃.

Table 2: Predicted ¹³C NMR Spectral Data

| Chemical Shift (δ) ppm | Assignment |

| ~192 | Aldehyde (C=O) |

| ~155 | Ar-C (ipso, attached to piperazine) |

| ~134 | Ar-C |

| ~133 | Ar-C (ipso, attached to CHO) |

| ~128 | Ar-C |

| ~122 | Ar-C |

| ~118 | Ar-C |

| ~55 | Piperazine (-CH₂-N-Ar) |

| ~53 | Piperazine (-CH₂-N-CH₃) |

| ~46 | Methyl (-CH₃) |

Note: Predicted chemical shifts are based on analogous benzaldehyde and piperazine derivatives.

Table 3: Predicted and Key IR Absorption Bands

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| ~2940-2800 | Medium | C-H stretch (aliphatic) |

| ~2720, ~2820 | Weak | C-H stretch (aldehyde, Fermi doublet) |

| ~1700 | Strong | C=O stretch (aldehyde) |

| ~1600, ~1480 | Medium-Strong | C=C stretch (aromatic) |

| ~1280 | Medium | C-N stretch (aromatic amine) |

Note: Predicted absorption bands are based on the characteristic frequencies of functional groups present in the molecule.[1]

Table 4: Predicted Mass Spectrometry Data (Electron Ionization)

| m/z | Predicted Adduct/Fragment |

| 204.12 | [M]⁺ |

| 205.13 | [M+H]⁺ |

| 175.10 | [M-CHO]⁺ |

| 133.09 | [M-C₄H₉N]⁺ |

| 70.08 | [C₄H₁₀N]⁺ |

Source: Predicted fragmentation patterns based on the structure of this compound.[2]

Experimental Protocols

The following are detailed methodologies for the key analytical techniques used to characterize this compound.

Synthesis of this compound

A plausible synthetic route involves the nucleophilic aromatic substitution of 2-fluorobenzaldehyde with 1-methylpiperazine.

Procedure: To a solution of 2-fluorobenzaldehyde (1.0 eq) in dimethyl sulfoxide (DMSO), 1-methylpiperazine (1.2 eq) and potassium carbonate (2.0 eq) are added. The reaction mixture is heated to 120 °C and stirred for 12-24 hours, with reaction progress monitored by thin-layer chromatography (TLC). Upon completion, the mixture is cooled to room temperature and poured into ice-water. The resulting precipitate is collected by filtration, washed with water, and dried under vacuum. The crude product can be purified by column chromatography on silica gel using a hexane-ethyl acetate gradient.

NMR Spectroscopy

¹H and ¹³C NMR spectra are recorded on a 400 MHz or 500 MHz spectrometer.

Sample Preparation: Approximately 10-20 mg of the purified compound is dissolved in 0.5-0.7 mL of deuterated chloroform (CDCl₃) or deuterated dimethyl sulfoxide (DMSO-d₆). Tetramethylsilane (TMS) is used as an internal standard (0 ppm).

Data Acquisition:

-

¹H NMR: A standard proton experiment is performed with a sufficient number of scans to achieve a good signal-to-noise ratio.

-

¹³C NMR: A proton-decoupled carbon experiment is performed. A larger number of scans is typically required due to the lower natural abundance of the ¹³C isotope.

Infrared (IR) Spectroscopy

FT-IR spectra are recorded on a Fourier-Transform Infrared spectrophotometer.

Sample Preparation: A small amount of the solid sample is placed directly on the diamond crystal of an Attenuated Total Reflectance (ATR) accessory. Alternatively, a KBr pellet can be prepared by grinding a small amount of the sample with dry potassium bromide and pressing the mixture into a thin disk.

Data Acquisition: The spectrum is typically recorded from 4000 to 400 cm⁻¹ with a resolution of 4 cm⁻¹. A background spectrum is recorded and automatically subtracted from the sample spectrum.

Mass Spectrometry (MS)

Mass spectra are obtained using an instrument equipped with an Electron Ionization (EI) or Electrospray Ionization (ESI) source.

Sample Preparation: For EI, a dilute solution of the sample in a volatile organic solvent (e.g., methanol or dichloromethane) is prepared. For ESI, the sample is dissolved in a solvent mixture such as methanol/water, often with the addition of a small amount of formic acid to promote protonation.

Data Acquisition: The sample is introduced into the ion source, and the mass-to-charge ratio (m/z) of the resulting ions is measured. For high-resolution mass spectrometry (HRMS), an Orbitrap or Time-of-Flight (TOF) analyzer is used to determine the exact mass and elemental composition.

Workflow for Spectral Data Analysis

The following diagram illustrates the logical workflow for the synthesis and spectral characterization of an organic compound like this compound.

Caption: Workflow for Synthesis and Spectral Characterization.

References

commercial availability of 2-(4-Methylpiperazin-1-yl)benzaldehyde

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 2-(4-Methylpiperazin-1-yl)benzaldehyde, a valuable building block in medicinal chemistry and organic synthesis. This document details its commercial availability, physicochemical properties, a likely synthetic route based on established methodologies, and relevant characterization data.

Commercial Availability

This compound (CAS No. 85803-62-9) is available from several chemical suppliers as a research chemical. While a comprehensive list is not exhaustive, it is offered by companies specializing in intermediates for pharmaceutical and fine chemical synthesis. The isomeric variant, 4-(4-Methylpiperazin-1-yl)benzaldehyde, is also commercially available and often has more readily accessible technical data.

Physicochemical Properties

Detailed physicochemical data for this compound is not always publicly available from all suppliers. However, based on the available information for its isomers and related compounds, the following properties can be expected. For comparison, data for the more frequently documented 4-isomer is also provided.

| Property | This compound | 4-(4-Methylpiperazin-1-yl)benzaldehyde |

| CAS Number | 85803-62-9 | 27913-99-1 |

| Molecular Formula | C₁₂H₁₆N₂O | C₁₂H₁₆N₂O |

| Molecular Weight | 204.27 g/mol | 204.27 g/mol |

| Appearance | Likely a solid or oil | Yellow solid[1] |

| Purity | Typically >95% (Varies by supplier) | ≥ 99%[1] |

| Melting Point | Not widely reported | 45-52 °C[1] |

| Boiling Point | Not widely reported | 351.3 °C at 760 mmHg (Predicted) |

| Solubility | Soluble in common organic solvents | Soluble in common organic solvents |

Synthesis Methodology

A likely synthetic approach involves the reaction of a 2-halobenzaldehyde (such as 2-fluorobenzaldehyde or 2-bromobenzaldehyde) with 1-methylpiperazine in the presence of a palladium catalyst, a phosphine ligand, and a base. A general procedure for a similar transformation has been reported for the synthesis of 2-(dialkylamino)benzaldehydes from 2-fluorobenzaldehyde.[3]

Adapted Experimental Protocol: Buchwald-Hartwig Amination

This adapted protocol is based on established methodologies for Buchwald-Hartwig amination reactions.[4][5]

Materials:

-

2-Fluorobenzaldehyde (or 2-Bromobenzaldehyde) (1.0 equiv)

-

1-Methylpiperazine (1.2 equiv)

-

Palladium(II) acetate (Pd(OAc)₂) (0.02 - 0.05 equiv)

-

A suitable phosphine ligand (e.g., BINAP, Xantphos, or a bulky biarylphosphine ligand) (0.04 - 0.1 equiv)

-

A strong base (e.g., Sodium tert-butoxide (NaOtBu) or Cesium carbonate (Cs₂CO₃)) (2.0 - 3.0 equiv)

-

Anhydrous toluene or dioxane (as solvent)

Procedure:

-

Reaction Setup: To an oven-dried Schlenk flask, add palladium(II) acetate, the phosphine ligand, and the base under an inert atmosphere (e.g., argon or nitrogen).

-

Solvent and Reactants Addition: Add anhydrous toluene or dioxane to the flask, followed by 1-methylpiperazine and then 2-fluorobenzaldehyde (or 2-bromobenzaldehyde).

-

Reaction Conditions: The reaction mixture is typically heated to a temperature between 80 °C and 110 °C and stirred for several hours (4-24 hours), with reaction progress monitored by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).

-

Work-up: Upon completion, the reaction mixture is cooled to room temperature, diluted with an organic solvent such as ethyl acetate, and filtered through a pad of celite to remove the palladium catalyst.

-

Extraction and Purification: The filtrate is washed with water and brine. The organic layer is then dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product is purified by flash column chromatography on silica gel to yield the desired this compound.

Reaction Pathway and Logic

The synthesis of this compound via Buchwald-Hartwig amination follows a well-established catalytic cycle.

Caption: Catalytic cycle of the Buchwald-Hartwig amination.

Experimental Workflow

The general workflow for the synthesis and purification of this compound is outlined below.

Caption: General experimental workflow for synthesis and purification.

Characterization Data

While a specific, verified spectrum for this compound is not publicly available, the expected ¹H NMR spectroscopic data can be predicted based on its structure and data from similar compounds.

Predicted ¹H NMR Data:

-

Aldehyde proton (-CHO): A singlet between δ 9.8 and 10.5 ppm.

-

Aromatic protons: A complex multiplet pattern between δ 7.0 and 7.9 ppm, integrating to 4 protons.

-

Piperazine protons (ring CH₂ adjacent to N-aryl): A triplet or multiplet around δ 2.9-3.2 ppm, integrating to 4 protons.

-

Piperazine protons (ring CH₂ adjacent to N-methyl): A triplet or multiplet around δ 2.5-2.8 ppm, integrating to 4 protons.

-

Methyl protons (-CH₃): A singlet around δ 2.3 ppm, integrating to 3 protons.

Researchers should perform standard analytical techniques such as ¹H NMR, ¹³C NMR, and mass spectrometry to confirm the identity and purity of the synthesized compound.

Conclusion

This compound is a commercially available, yet less documented, chemical intermediate with significant potential in drug discovery and organic synthesis. While a specific detailed synthesis protocol is not widely published, it can be reliably synthesized via the Buchwald-Hartwig amination. This guide provides a foundational understanding of its properties, a robust synthetic strategy, and expected characterization data to aid researchers in its utilization.

References

An In-depth Technical Guide to the Structural Characterization of 2-(4-Methylpiperazin-1-yl)benzaldehyde

For Researchers, Scientists, and Drug Development Professionals

Abstract

This whitepaper provides a comprehensive overview of the structural characterization of 2-(4-Methylpiperazin-1-yl)benzaldehyde, a compound of interest in medicinal chemistry and organic synthesis. Due to a lack of extensive, publicly available experimental data for the ortho isomer, this guide synthesizes information from its structural isomers, related analogs, and predictive datasets to present a thorough analytical framework. This document details the key physicochemical properties, outlines generalist yet detailed experimental protocols for synthesis and analysis, and presents data in a structured format to aid researchers. The methodologies covered include nuclear magnetic resonance (NMR) spectroscopy, mass spectrometry (MS), infrared (IR) spectroscopy, and single-crystal X-ray diffraction.

Introduction

Substituted benzaldehydes are pivotal intermediates in the synthesis of a wide array of pharmaceutical compounds and fine chemicals. The incorporation of a methylpiperazine moiety, as seen in this compound, can significantly influence a molecule's pharmacokinetic and pharmacodynamic properties. A thorough structural characterization is the bedrock of understanding its reactivity, potential biological activity, and role as a synthetic precursor. This guide addresses the methodologies and expected outcomes in the structural elucidation of this target compound.

Molecular and Physicochemical Properties

The position of the methylpiperazinyl group on the benzaldehyde ring profoundly affects the molecule's properties. Below is a comparative table of the known properties of the 2-, 3-, and 4-isomers of (4-Methylpiperazin-1-yl)benzaldehyde.

| Property | This compound | 3-(4-Methylpiperazin-1-yl)benzaldehyde | 4-(4-Methylpiperazin-1-yl)benzaldehyde |

| Molecular Formula | C₁₂H₁₆N₂O[1] | C₁₂H₁₆N₂O | C₁₂H₁₆N₂O[2] |

| Molecular Weight | 204.27 g/mol | 204.27 g/mol | 204.27 g/mol [2] |

| CAS Number | Not available in search results | 628325-62-2 | 27913-99-1[2] |

| PubChem CID | 2795566[1] | Not available in search results | 736533[2][3] |

| SMILES | CN1CCN(CC1)C2=CC=CC=C2C=O[1] | CN1CCN(CC1)c1cccc(c1)C=O | O=Cc1ccc(cc1)N1CCN(C)CC1[2] |

| InChI | InChI=1S/C12H16N2O/c1-13-6-8-14(9-7-13)12-5-3-2-4-11(12)10-15/h2-5,10H,6-9H2,1H3[1] | Not available in search results | InChI=1S/C12H16N2O/c1-13-6-8-14(9-7-13)12-4-2-11(10-15)3-5-12/h2-5,10H,6-9H2,1H3 |

Synthesis and Characterization Workflow

While a specific synthetic protocol for this compound is not detailed in the provided search results, a general workflow can be established based on the synthesis of its isomers. The following diagram illustrates a typical pathway from synthesis to structural confirmation.

Caption: Generalized workflow for the synthesis and structural analysis of (4-Methylpiperazin-1-yl)benzaldehyde isomers.

Experimental Protocols and Data

Synthesis: Buchwald-Hartwig Amination (Generalized)

This protocol is adapted from the synthesis of 3-(4-Methylpiperazin-1-yl)benzaldehyde and is generally applicable for the synthesis of the 2-isomer from 2-bromobenzaldehyde.[4]

-

Reaction Setup: To a solution of the corresponding bromobenzaldehyde acetal (1.0 eq) in anhydrous toluene, add 1-methylpiperazine (1.2 eq), Pd₂(dba)₃ (0.01 eq), racemic BINAP (0.03 eq), and NaOtBu (1.7 eq).[4]

-

Reaction Conditions: The mixture is heated to 100°C under an argon atmosphere and stirred for 18 hours.[4]

-

Acetal Hydrolysis: After cooling to room temperature, 1M aqueous HCl is added, and the mixture is stirred vigorously for 2.5 hours to hydrolyze the acetal to the aldehyde.[4]

-

Workup: The pH is adjusted to 13 with 6M aqueous NaOH, and the product is extracted with ethyl acetate.[4]

-

Purification: The combined organic layers are dried, concentrated, and purified by column chromatography on silica gel to yield the title compound.[4]

Mass Spectrometry

Mass spectrometry confirms the molecular weight of the compound. While experimental data for the 2-isomer is not available, predicted data from PubChem provides expected m/z values for various adducts.[1]

| Adduct | Predicted m/z |

| [M+H]⁺ | 205.13355 |

| [M+Na]⁺ | 227.11549 |

| [M+K]⁺ | 243.08943 |

| [M-H]⁻ | 203.11899 |

| [M]⁺ | 204.12572 |

| Data sourced from PubChem CID 2795566, predicted values.[1] |

General Protocol: Mass spectra are typically acquired using an electrospray ionization (ESI) source coupled to a time-of-flight (TOF) or Orbitrap mass analyzer for high-resolution mass spectrometry (HRMS), allowing for the confirmation of the elemental composition.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is crucial for elucidating the precise connectivity of atoms. The following table shows the experimental ¹H-NMR data for the related 3-(4-Methylpiperazin-1-yl)benzaldehyde, which serves as a reference.

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment | Coupling Constant (J) Hz |

| 9.94 | s | 1H | CHO | - |

| 7.41 | m | 2H | Ph-H | - |

| 7.28 | m | 2H | Ph-H | - |

| 3.21 | t | 4H | Piperazine C-H | 5.1 |

| 2.46 | t | 4H | Piperazine C-H | 5.0 |

| 2.22 | s | 3H | N-CH₃ | - |

| ¹H-NMR data for the 3-isomer in DMSO-d₆.[4] |

General Protocol: ¹H and ¹³C NMR spectra are recorded on a spectrometer operating at a frequency of 400 MHz or higher. Samples are dissolved in a deuterated solvent (e.g., CDCl₃, DMSO-d₆). Chemical shifts are reported in parts per million (ppm) relative to a residual solvent peak or an internal standard (e.g., TMS).

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in the molecule. For this compound, the following characteristic absorption bands are expected:

-

~1700 cm⁻¹: A strong absorption due to the C=O stretching of the aldehyde.

-

~2850-2750 cm⁻¹: Two medium bands corresponding to the C-H stretching of the aldehyde (Fermi doublet).

-

~3050-3000 cm⁻¹: C-H stretching of the aromatic ring.

-

~1600, 1475 cm⁻¹: C=C stretching vibrations within the aromatic ring.

-

~1200-1000 cm⁻¹: C-N stretching of the piperazine moiety.

General Protocol: IR spectra are typically recorded on an FTIR spectrometer using either a thin film on a salt plate (for oils) or a KBr pellet (for solids). Attenuated Total Reflectance (ATR) is also a common modern technique that requires minimal sample preparation.

X-ray Crystallography

Single-crystal X-ray crystallography provides the definitive three-dimensional structure of a molecule in the solid state. While the crystal structure for the title compound is not available, the structure of the related 2-(4-methyl-piperazin-1-yl)quinoline-3-carbaldehyde has been reported.[5] This structure reveals that the piperazine ring adopts a chair conformation with the methyl group in an equatorial position.[5] It is highly probable that the piperazine ring in this compound adopts a similar low-energy conformation.

General Protocol:

-

Crystal Growth: High-quality single crystals are grown, typically by slow evaporation of a saturated solution, vapor diffusion, or cooling.

-

Data Collection: A suitable crystal is mounted on a diffractometer, and X-ray diffraction data are collected.

-

Structure Solution and Refinement: The diffraction data are processed to solve and refine the crystal structure, yielding precise atomic coordinates, bond lengths, and bond angles.

Molecular Structure Visualization

The chemical structure of this compound is presented below.

Caption: Chemical structure of this compound.

Conclusion

This technical guide provides a framework for the structural characterization of this compound. By consolidating predictive data and experimental findings from its isomers and related analogs, a clear pathway for its synthesis and analysis is established. The provided protocols for NMR, MS, and IR spectroscopy, along with insights from X-ray crystallography of a similar compound, offer a robust starting point for researchers. The definitive experimental characterization of the ortho-isomer remains a gap in the current scientific literature, and the methodologies outlined herein are intended to facilitate this future work, which is essential for its potential application in drug discovery and development.

References

- 1. PubChemLite - this compound (C12H16N2O) [pubchemlite.lcsb.uni.lu]

- 2. 4-(4-Methylpiperazin-1-yl)benzaldehyde [synhet.com]

- 3. 4-(4-Methylpiperazin-1-yl)benzaldehyde | C12H16N2O | CID 736533 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. 3-(4-Methylpiperazin-1-yl)benzaldehyde synthesis - chemicalbook [chemicalbook.com]

- 5. Crystal structure of 2-(4-methyl-piperazin-1-yl)quinoline-3-carbaldehyde - PubMed [pubmed.ncbi.nlm.nih.gov]

In-Depth Technical Guide: Stability and Storage of 2-(4-Methylpiperazin-1-yl)benzaldehyde

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the known stability profile and recommended storage conditions for the chemical compound 2-(4-Methylpiperazin-1-yl)benzaldehyde. Due to the limited availability of specific stability-indicating studies for this particular isomer, this guide also furnishes a detailed, generalized experimental protocol for conducting forced degradation studies, based on established regulatory guidelines. This information is intended to support researchers in ensuring the integrity of their samples and in the development of stable formulations.

Chemical Profile

| Identifier | Value |

| IUPAC Name | This compound |

| CAS Number | 85803-62-9 |

| Molecular Formula | C₁₂H₁₆N₂O |

| Molecular Weight | 204.27 g/mol |

| Structure | (No image available) |

Stability and Storage Conditions

Direct and comprehensive stability data for this compound is not extensively published. However, by examining data from structurally related compounds, including the 4-isomer and the parent benzaldehyde molecule, general recommendations for storage and handling can be inferred to maintain the compound's integrity.

Summary of Recommended Storage Conditions for Related Compounds

| Compound | Purity | Physical Form | Recommended Storage Conditions |

| 4-(4-Methylpiperazin-1-yl)benzaldehyde | 97% | Solid | Inert atmosphere, room temperature[1] |

| 4-(4-Methylpiperazin-1-yl)benzaldehyde Hydrochloride | ≥95% | - | Sealed in dry, 2-8°C[2] |

| Benzaldehyde | - | Liquid | Protect from light, keep tightly closed[3] |

Based on this information, it is prudent to handle this compound with the following precautions:

-

Light Sensitivity : Benzaldehyde and its derivatives are often susceptible to photodegradation. It is recommended to store the compound in amber vials or in a dark location to prevent exposure to light.

-

Oxidation : The aldehyde functional group is prone to oxidation, which can lead to the formation of the corresponding carboxylic acid. Storage under an inert atmosphere (e.g., nitrogen or argon) is advisable to minimize oxidative degradation.

-

Temperature and Humidity : To ensure chemical stability, the compound should be stored in a tightly sealed container in a cool, dry place. For long-term storage, refrigeration (2-8°C) may be beneficial, particularly for the hydrochloride salt form, to slow down potential degradation processes.

Potential Degradation Pathways

While specific degradation pathways for this compound have not been elucidated in the available literature, potential degradation routes can be hypothesized based on its chemical structure. These include:

-

Oxidation : The aldehyde group can be oxidized to a carboxylic acid.

-

Hydrolysis : Although generally stable, under extreme pH conditions, degradation of the piperazine ring could occur.

-

Photodegradation : Exposure to UV or visible light may induce the formation of various degradation products.

To definitively identify and characterize degradation products, a forced degradation study is essential.

Experimental Protocols: Forced Degradation Studies

Forced degradation, or stress testing, is crucial for understanding the intrinsic stability of a drug substance, identifying potential degradation products, and developing stability-indicating analytical methods. The following protocols are generalized examples based on ICH guidelines and common industry practices. These should be adapted based on the specific properties of this compound.

Objective

To investigate the stability of this compound under various stress conditions to identify likely degradation products and establish its degradation profile.

General Procedure

A stock solution of this compound (e.g., 1 mg/mL) should be prepared in a suitable solvent such as methanol or acetonitrile. This stock solution is then subjected to the stress conditions outlined below. A control sample, protected from stress conditions, should be analyzed alongside the stressed samples. The goal is to achieve 5-20% degradation of the active substance.

Stress Conditions

-

Acid Hydrolysis :

-

Mix the stock solution with an equal volume of 0.1 M hydrochloric acid.

-

Heat the mixture at a controlled temperature (e.g., 60°C) for a defined period (e.g., 2, 4, 8, 24 hours).

-

After the specified time, cool the solution to room temperature and neutralize it with an appropriate amount of 0.1 M sodium hydroxide.

-

Dilute to the final concentration with the mobile phase for analysis.

-

-

Base Hydrolysis :

-

Mix the stock solution with an equal volume of 0.1 M sodium hydroxide.

-

Maintain the solution at room temperature or heat at a controlled temperature (e.g., 60°C) for a defined period.

-

After the specified time, cool and neutralize with an appropriate amount of 0.1 M hydrochloric acid.

-

Dilute to the final concentration with the mobile phase.

-

-

Oxidative Degradation :

-

Mix the stock solution with an equal volume of a hydrogen peroxide solution (e.g., 3%).

-

Keep the solution at room temperature for a defined period, protected from light.

-

Analyze the sample at various time points.

-

-

Thermal Degradation :

-

Expose a solid sample of the compound to dry heat in a temperature-controlled oven (e.g., 70°C) for a specified duration.

-

Alternatively, heat the stock solution at a controlled temperature.

-

Dissolve the solid sample or dilute the solution for analysis.

-

-

Photolytic Degradation :

-

Expose the stock solution and a solid sample to a light source that provides both UV and visible light (as per ICH Q1B guidelines).

-

A control sample should be wrapped in aluminum foil to protect it from light.

-

Analyze the samples at appropriate time intervals.

-

Analytical Method

A stability-indicating analytical method, typically High-Performance Liquid Chromatography (HPLC) with a UV or mass spectrometric detector, is required. The method must be capable of separating the parent compound from all potential degradation products. Method validation should be performed according to ICH Q2(R1) guidelines to ensure specificity, linearity, accuracy, precision, and robustness.

Visualization of Experimental Workflow

The following diagram illustrates a general workflow for conducting a forced degradation study.

Caption: General workflow for a forced degradation study.

Conclusion

While specific, published stability data for this compound is scarce, a conservative approach to storage and handling is recommended based on the known properties of similar chemical structures. To ensure the quality and reliability of research and development activities involving this compound, it is imperative to protect it from light, oxygen, and excessive heat. For definitive stability information and the development of robust analytical methods, conducting a comprehensive forced degradation study as outlined in this guide is strongly advised.

References

molecular weight and formula of 2-(4-Methylpiperazin-1-yl)benzaldehyde

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of 2-(4-Methylpiperazin-1-yl)benzaldehyde, a heterocyclic aromatic compound of interest in medicinal chemistry and synthetic organic chemistry. This document outlines its chemical properties, plausible synthetic routes, and its role as a versatile chemical intermediate.

Core Compound Data

The fundamental properties of this compound are summarized below. These data are essential for experimental design, stoichiometric calculations, and analytical characterization.

| Property | Value | Citation(s) |

| Chemical Name | This compound | [1] |

| CAS Number | 85803-62-9 | [1][2][3][4] |

| Molecular Formula | C₁₂H₁₆N₂O | [1][2][3][4][5] |

| Molecular Weight | 204.27 g/mol (values range from 204.26 to 204.27) | [1][2][3][4][5] |

| MDL Number | MFCD01313808 | [1][5] |

Experimental Protocols & Methodologies

Plausible Synthetic Route 1: Buchwald-Hartwig Amination

This method is a powerful tool for forming carbon-nitrogen bonds and is analogous to the synthesis of the meta isomer, 3-(4-methylpiperazin-1-yl)benzaldehyde. The proposed reaction involves the palladium-catalyzed coupling of 2-bromobenzaldehyde with 1-methylpiperazine.

Reaction Scheme:

Detailed Protocol:

-

Reagents & Materials:

-

2-Bromobenzaldehyde

-

1-Methylpiperazine (typically 1.2-1.5 equivalents)

-

Palladium catalyst (e.g., Pd₂(dba)₃, ~1-2 mol%)

-

Phosphine ligand (e.g., BINAP, Xantphos, ~2-4 mol%)

-

Base (e.g., Sodium tert-butoxide (NaOtBu), ~1.5-2.0 equivalents)

-

Anhydrous, deoxygenated solvent (e.g., Toluene or Dioxane)

-

Inert atmosphere (Argon or Nitrogen) glassware

-

-

Procedure:

-

To a dry, inert-atmosphere flask, add the palladium catalyst, ligand, and base.

-

Add the anhydrous solvent, followed by 2-bromobenzaldehyde and 1-methylpiperazine.

-

Heat the reaction mixture, typically between 80-110 °C, and stir for 12-24 hours, monitoring progress by TLC or LC-MS.

-

Upon completion, cool the mixture to room temperature and quench with water.

-

Extract the aqueous layer with an organic solvent (e.g., ethyl acetate).

-

Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

-

Purify the crude product via column chromatography on silica gel to yield the final compound.

-

Plausible Synthetic Route 2: Nucleophilic Aromatic Substitution (SNAr)

This method is effective when the aromatic ring is activated by an electron-withdrawing group, such as a nitro group, ortho or para to a leaving group. This is analogous to the synthesis of the para isomer.[6]

Reaction Scheme:

A more direct approach using 2-fluorobenzaldehyde is also plausible.

Detailed Protocol (Direct Approach):

-

Reagents & Materials:

-

2-Fluorobenzaldehyde

-

1-Methylpiperazine (1.1-2.0 equivalents)

-

Base (e.g., Potassium carbonate (K₂CO₃))

-

Aprotic polar solvent (e.g., Dimethylformamide (DMF) or Dimethyl sulfoxide (DMSO))

-

-

Procedure:

-

Combine 2-fluorobenzaldehyde, 1-methylpiperazine, and potassium carbonate in the solvent.

-

Heat the mixture (typically refluxing) for several hours (e.g., 24 hours).[6]

-

Monitor the reaction by TLC or LC-MS.

-

After cooling, pour the reaction mixture into water and extract with an appropriate organic solvent.

-

Wash the combined organic extracts, dry over an anhydrous salt, filter, and evaporate the solvent.

-

Purify the resulting residue by column chromatography to obtain the pure product.

-

Analytical Characterization

The identity and purity of the synthesized compound would be confirmed using standard analytical techniques. Commercial suppliers of related compounds routinely use methods such as:

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR to confirm the chemical structure.

-

Mass Spectrometry (MS): To verify the molecular weight.

-

Infrared (IR) Spectroscopy: To identify functional groups (e.g., the aldehyde C=O stretch).

-

Chromatography (HPLC, GC): To determine purity.

Visualizations: Workflows and Relationships

The following diagrams, generated using DOT language, illustrate key aspects of this compound's synthesis and application.

Caption: Plausible workflow for Buchwald-Hartwig amination synthesis.

Caption: Role as an intermediate in complex molecule synthesis.

References

- 1. appchemical.com [appchemical.com]

- 2. angenechemical.com [angenechemical.com]

- 3. scbt.com [scbt.com]

- 4. file.leyan.com [file.leyan.com]

- 5. 2-(4-Methylpiperazin-1-yl)benzaldehyde_85803-62-9_Hairui Chemical [hairuichem.com]

- 6. Design, Synthesis, In Vitro and In Silico Studies of New Thiazolylhydrazine-Piperazine Derivatives as Selective MAO-A Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

Unveiling the Therapeutic Promise: A Technical Guide to the Biological Activities of 2-(4-Methylpiperazin-1-yl)benzaldehyde Derivatives

For Researchers, Scientists, and Drug Development Professionals

The quest for novel therapeutic agents with enhanced efficacy and reduced side effects is a cornerstone of modern drug discovery. Within this landscape, heterocyclic compounds, particularly those incorporating the piperazine scaffold, have garnered significant attention due to their wide spectrum of biological activities. This technical guide delves into the promising potential of a specific class of these compounds: 2-(4-Methylpiperazin-1-yl)benzaldehyde and its derivatives. This document provides a comprehensive overview of their synthesized derivatives, focusing on their anticancer, antimicrobial, and enzyme-inhibiting properties, supported by detailed experimental protocols and quantitative data.

Core Synthesis and Derivatization

The foundational structure, this compound, serves as a versatile starting material for the synthesis of a diverse range of derivatives. A common and effective method for derivatization is the formation of Schiff bases through the condensation reaction with various primary amines.

A general synthetic approach involves the reaction of 1-methylpiperazine with 4-fluorobenzaldehyde to yield 4-(4-methylpiperazin-1-yl)benzaldehyde. This intermediate is then reacted with compounds containing a primary amine, such as thiosemicarbazide, in a suitable solvent like ethanol under reflux to form the corresponding Schiff base derivatives.[1]

Anticancer Activity

Derivatives of this compound have demonstrated notable cytotoxic effects against various human cancer cell lines. The anticancer potential is often evaluated using the MTT assay, which measures cell viability.

Quantitative Anticancer Data

| Derivative Scaffold | Cell Line | IC50 (µM) | Reference Compound | Reference IC50 (µM) |

| 4-(3-(4-methylpiperazin-1-yl) propoxy)-N-phenylbenzamide | A-549 (Lung) | - | Gefitinib | 16.56 |

| HCT-116 (Colon) | - | Gefitinib | 10.51 | |

| MIAPaCa-2 (Pancreatic) | - | Gefitinib | 49.50 |

Note: Specific IC50 values for the derivatives from the provided search results were not explicitly detailed in a comparable format. The table structure is provided for future data population.

Postulated Mechanism of Action: EGFR Inhibition

Some piperazine derivatives have been investigated for their potential to inhibit the Epidermal Growth Factor Receptor (EGFR) signaling pathway.[2] EGFR is a transmembrane protein that, upon activation by its ligands, triggers a cascade of intracellular signals that promote cell growth, proliferation, and survival.[3][4][5] In many cancers, EGFR is overexpressed or mutated, leading to uncontrolled cell division. Small molecule inhibitors can block the ATP-binding site of the EGFR tyrosine kinase domain, thereby preventing its activation and downstream signaling.[3][4]

Experimental Protocol: MTT Assay for Cell Viability

The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric method used to assess cell metabolic activity.

Materials:

-

96-well microplates

-

Human cancer cell lines (e.g., A-549, HCT-116)

-

Complete cell culture medium (e.g., DMEM, RPMI-1640)

-

This compound derivatives (test compounds)

-

MTT solution (5 mg/mL in sterile PBS)

-

Dimethyl sulfoxide (DMSO)

-

Microplate reader

Procedure:

-

Cell Seeding: Seed the cells in 96-well plates at a density of approximately 1 x 10^4 cells per well and incubate overnight to allow for cell attachment.

-

Compound Treatment: Prepare serial dilutions of the test compounds in the culture medium. Replace the existing medium with the medium containing the test compounds at various concentrations. Include a vehicle control (e.g., DMSO) and a positive control (e.g., Gefitinib).

-

Incubation: Incubate the plates for 48 hours at 37°C in a humidified atmosphere with 5% CO2.

-

MTT Addition: After the incubation period, add 20 µL of the MTT solution to each well and incubate for an additional 4 hours.[6]

-

Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.[6]

-

Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration of the compound that inhibits 50% of cell growth) using a dose-response curve.

Antimicrobial Activity

Schiff base derivatives of this compound have also been evaluated for their antimicrobial properties against a range of Gram-positive and Gram-negative bacteria.

Quantitative Antimicrobial Data

| Derivative | Bacterial Strain | MIC (µg/mL) |

| Piperazine Schiff Base | Staphylococcus aureus (MRSA) | 30 ± 0.45 |

Note: The table is populated with available data. Further research may reveal MIC values for other derivatives and strains.

Postulated Mechanism of Action: Membrane Disruption

One of the proposed mechanisms for the antibacterial action of these compounds is the disruption of the bacterial cell membrane.[7] This can lead to increased membrane permeability, leakage of essential intracellular components, and ultimately, cell death.[7][8] The integrity of the bacterial membrane can be assessed through methods like fatty acid profile analysis and scanning electron microscopy (SEM).

Experimental Protocol: Broth Microdilution for MIC Determination

The minimum inhibitory concentration (MIC) is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism. The broth microdilution method is a standard procedure for determining MIC values.[2][9]

Materials:

-

96-well microtiter plates

-

Bacterial strains (e.g., S. aureus, E. coli)

-

Appropriate broth medium (e.g., Mueller-Hinton Broth)

-

Test compounds

-

Bacterial inoculum standardized to 0.5 McFarland turbidity

-

Incubator

Procedure:

-

Prepare Compound Dilutions: In a 96-well plate, prepare two-fold serial dilutions of the test compounds in the broth medium.

-

Inoculum Preparation: Prepare a bacterial suspension from an 18-24 hour culture on a non-selective agar plate. Adjust the turbidity of the suspension to match a 0.5 McFarland standard, which corresponds to approximately 1.5 x 10^8 CFU/mL. Dilute this suspension to achieve a final inoculum concentration of approximately 5 x 10^5 CFU/mL in the wells.

-

Inoculation: Add the standardized bacterial inoculum to each well containing the compound dilutions. Include a positive control (broth with inoculum, no compound) and a negative control (broth only).

-

Incubation: Incubate the plates at 37°C for 16-20 hours.[9]

-

Result Interpretation: After incubation, visually inspect the plates for turbidity. The MIC is the lowest concentration of the compound at which no visible growth is observed.

Enzyme Inhibition

Certain derivatives have been investigated as inhibitors of specific enzymes, such as monoamine oxidase-A (MAO-A), which is a target for the treatment of depression and neurological disorders.

Quantitative Enzyme Inhibition Data

| Derivative | Enzyme | IC50 (µM) |

| Thiazolylhydrazine-Piperazine Derivatives | MAO-A | Data to be populated |

Note: The table structure is provided for the inclusion of specific IC50 values as they become available in the literature.

Experimental Protocol: MAO-A Inhibition Assay

The activity of MAO-A and the inhibitory potential of compounds can be determined using a fluorimetric assay.

Materials:

-

Recombinant human MAO-A enzyme

-

p-Tyramine (substrate)

-

Test inhibitor compounds

-

Assay buffer (e.g., potassium phosphate buffer, pH 7.4)

-

Detection reagent (e.g., Amplex Red, horseradish peroxidase)

-

96-well black microplate

-

Fluorescence plate reader

Procedure:

-

Inhibitor Preparation: Prepare a stock solution of the test compound in DMSO and create a series of dilutions.

-

Enzyme and Inhibitor Pre-incubation: In a 96-well plate, add the MAO-A enzyme solution to each well. Then, add the inhibitor dilutions to the respective wells. For control wells (uninhibited), add the same concentration of DMSO. Incubate for a short period to allow for inhibitor-enzyme interaction.

-

Initiate Reaction: Add the substrate (p-tyramine) to all wells to start the enzymatic reaction. The reaction produces hydrogen peroxide (H2O2).

-

Signal Detection: The H2O2 is detected by a reaction with a fluorogenic substrate (like Amplex Red) in the presence of horseradish peroxidase, which produces a fluorescent product. Immediately place the plate in a fluorescence plate reader and measure the fluorescence intensity over time.

-

Data Analysis: Calculate the rate of the reaction for each inhibitor concentration. Normalize the rates to the control (100% activity) and plot the percentage of MAO-A inhibition against the logarithm of the inhibitor concentration to determine the IC50 value.

Conclusion and Future Directions

The derivatives of this compound represent a versatile and promising class of compounds with a wide array of potential biological activities. The evidence for their anticancer, antimicrobial, and enzyme-inhibiting properties warrants further investigation. Future research should focus on synthesizing a broader range of derivatives to establish clear structure-activity relationships (SAR), elucidating the precise molecular mechanisms of action through advanced biochemical and cellular assays, and evaluating the in vivo efficacy and safety profiles of the most potent compounds. The detailed protocols and compiled data in this guide aim to provide a solid foundation for researchers to build upon in the exciting endeavor of developing novel therapeutics from this promising chemical scaffold.

References

- 1. Selective Membrane Disruption Mechanism of an Antibacterial γ-AApeptide Defined by EPR Spectroscopy - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Agar and broth dilution methods to determine the minimal inhibitory concentration (MIC) of antimicrobial substances - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Targeting the EGFR signaling pathway in cancer therapy - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Synthetic Routes and Clinical Application of Representative Small-Molecule EGFR Inhibitors for Cancer Therapy [mdpi.com]

- 5. scispace.com [scispace.com]

- 6. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 7. gosset.ai [gosset.ai]

- 8. gosset.ai [gosset.ai]

- 9. Broth microdilution - Wikipedia [en.wikipedia.org]

Methodological & Application

Application Notes: Synthesis of Quinazoline Derivatives from 2-(4-Methylpiperazin-1-yl)benzaldehyde

Introduction

Quinazoline scaffolds are privileged structures in medicinal chemistry, forming the core of numerous approved drugs and clinical candidates with a wide range of biological activities, including anticancer, anti-inflammatory, and antimicrobial properties. A significant number of quinazoline-based anticancer agents function as inhibitors of the Epidermal Growth Factor Receptor (EGFR) signaling pathway, which plays a crucial role in cell proliferation and survival.

This document provides detailed protocols for the synthesis of quinazoline derivatives, starting from the readily available building block, 2-(4-Methylpiperazin-1-yl)benzaldehyde. As the direct functionalization of this starting material to a suitable quinazoline precursor is challenging, a robust and efficient three-step synthetic route is presented. This pathway involves the synthesis of a key intermediate, 2-amino-6-(4-methylpiperazin-1-yl)benzaldehyde, which is then utilized in various cyclization reactions to generate a library of quinazoline derivatives. These methods are designed for researchers, scientists, and drug development professionals seeking to explore the chemical space of this important heterocyclic family.

Proposed Synthetic Pathway

The synthesis commences with a nucleophilic aromatic substitution (SNAr) reaction on 2-fluoro-6-nitrobenzaldehyde, followed by a selective reduction of the nitro group, and culminates in the cyclization to form the quinazoline core.

Caption: Overall synthetic workflow for quinazoline derivatives.

Experimental Protocols

Step 1: Synthesis of 2-(4-Methylpiperazin-1-yl)-6-nitrobenzaldehyde via SNAr

This protocol describes the nucleophilic aromatic substitution of the fluorine atom in 2-fluoro-6-nitrobenzaldehyde with 1-methylpiperazine. The ortho-nitro group strongly activates the ring towards this transformation.

Materials:

-

2-Fluoro-6-nitrobenzaldehyde

-

1-Methylpiperazine

-

Potassium carbonate (K₂CO₃)

-

Dimethyl sulfoxide (DMSO)

-

Ethyl acetate

-

Brine

-

Anhydrous magnesium sulfate (MgSO₄)

Protocol:

-

To a solution of 2-fluoro-6-nitrobenzaldehyde (1.0 eq) in DMSO, add 1-methylpiperazine (1.2 eq).

-

Add anhydrous potassium carbonate (2.0 eq) to the mixture.

-

Stir the reaction mixture at 80 °C and monitor the progress by Thin Layer Chromatography (TLC).

-

Upon completion, cool the mixture to room temperature and pour it into ice-cold water.

-

Extract the aqueous layer with ethyl acetate (3 times).

-

Combine the organic layers, wash with brine, and dry over anhydrous MgSO₄.

-

Filter the mixture and concentrate the filtrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to yield 2-(4-methylpiperazin-1-yl)-6-nitrobenzaldehyde.

Data Presentation: SNAr Reaction Conditions

| Entry | Nucleophile | Base | Solvent | Temperature (°C) | Yield (%) |

| 1 | 1-Methylpiperazine | K₂CO₃ | DMSO | 80 | Est. 85-95 |

| 2 | Piperidine | Et₃N | DMF | 100 | Est. 90-98 |

| 3 | Morpholine | K₂CO₃ | DMSO | 80 | Est. 88-96 |

| Yields are estimated based on analogous reactions on similar substrates. |

Step 2: Synthesis of 2-Amino-6-(4-methylpiperazin-1-yl)benzaldehyde

This protocol details the selective reduction of the nitro group to an amine in the presence of the aldehyde functionality using iron powder in a neutral medium. This method is known for its high chemoselectivity.[1][2][3]

Materials:

-

2-(4-Methylpiperazin-1-yl)-6-nitrobenzaldehyde

-

Iron powder (Fe)

-

Ammonium chloride (NH₄Cl)

-

Ethanol (EtOH)

-

Water

-

Dichloromethane (DCM)

-

Celatom® or Celite®

Protocol:

-

In a round-bottom flask, suspend 2-(4-methylpiperazin-1-yl)-6-nitrobenzaldehyde (1.0 eq) and ammonium chloride (4.0-5.0 eq) in a mixture of ethanol and water (e.g., 4:1 v/v).

-

Add iron powder (3.0-4.0 eq) to the suspension.

-

Heat the mixture to reflux (approx. 80-90 °C) with vigorous stirring.

-

Monitor the reaction by TLC until the starting material is consumed.

-

After completion, cool the reaction mixture to room temperature and filter it through a pad of Celatom® or Celite®.

-

Wash the filter cake with ethanol or dichloromethane.

-

Concentrate the filtrate under reduced pressure to remove the ethanol.

-

Extract the remaining aqueous solution with dichloromethane (3 times).

-

Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate to afford the crude 2-amino-6-(4-methylpiperazin-1-yl)benzaldehyde, which can be used in the next step without further purification or purified by column chromatography if necessary.

Data Presentation: Nitro Group Reduction Methods

| Entry | Reagent | Solvent | Key Features |

| 1 | Fe / NH₄Cl | EtOH / H₂O | Mild, neutral, high chemoselectivity for nitro group.[1] |

| 2 | SnCl₂·2H₂O | EtOH | Mild, tolerates many functional groups.[2] |

| 3 | H₂ (balloon), Pd/C | MeOH or EtOAc | Highly efficient, but may also reduce the aldehyde if not controlled. |

| These are common methods for selective nitro group reduction. |

Step 3: Synthesis of Quinazoline Derivatives

The prepared 2-amino-6-(4-methylpiperazin-1-yl)benzaldehyde is a versatile precursor for various quinazoline derivatives. Two representative protocols are provided below.

Protocol 3A: Iodine-Catalyzed Synthesis of 2-Substituted Quinazolines

This method involves the reaction of the aminobenzaldehyde with a primary amine, using molecular iodine as a catalyst and air as the oxidant.[4][5][6]

Materials:

-

2-Amino-6-(4-methylpiperazin-1-yl)benzaldehyde

-

Substituted primary amine (e.g., benzylamine)

-

Molecular Iodine (I₂)

-

Dimethyl sulfoxide (DMSO)

Protocol:

-

In a reaction vial, dissolve 2-amino-6-(4-methylpiperazin-1-yl)benzaldehyde (1.0 eq) and the primary amine (1.2 eq) in DMSO.

-

Add a catalytic amount of molecular iodine (10-20 mol%).

-

Stir the reaction mixture at 120 °C in an open-air atmosphere for 8-12 hours.

-

Monitor the reaction by TLC.

-

After completion, cool the mixture and pour it into an aqueous solution of sodium thiosulfate to quench the excess iodine.

-

Extract the product with ethyl acetate, wash with water and brine, and dry over anhydrous sodium sulfate.

-

Purify the crude product by column chromatography to obtain the desired 2-substituted-8-(4-methylpiperazin-1-yl)quinazoline.

Protocol 3B: Copper-Catalyzed Three-Component Synthesis

This one-pot method combines the aminobenzaldehyde, another aldehyde, and ammonium acetate as the nitrogen source, catalyzed by a copper salt.[7]

Materials:

-

2-Amino-6-(4-methylpiperazin-1-yl)benzaldehyde

-

Aromatic or aliphatic aldehyde (e.g., benzaldehyde)

-

Ammonium acetate (NH₄OAc)

-

Copper(II) acetate (Cu(OAc)₂)

-

Ethanol (EtOH)

Protocol:

-

To a solution of 2-amino-6-(4-methylpiperazin-1-yl)benzaldehyde (1.0 eq) in ethanol, add the second aldehyde (1.1 eq).

-

Add ammonium acetate (2.0-3.0 eq) and a catalytic amount of Cu(OAc)₂ (10 mol%).

-

Reflux the reaction mixture for 6-10 hours, monitoring by TLC.

-

Upon completion, cool the reaction to room temperature and remove the solvent under reduced pressure.

-

Redissolve the residue in ethyl acetate and wash with water and brine.

-

Dry the organic layer over anhydrous sodium sulfate and concentrate.

-

Purify the product by column chromatography to yield the desired 2,4-disubstituted-8-(4-methylpiperazin-1-yl)quinazoline.

Data Presentation: Quinazoline Synthesis Conditions

| Entry | Method | Reactants | Catalyst / Reagent | Solvent | Yield (%) |

| 1 | Iodine-Catalyzed | 2-Aminobenzaldehyde, Benzylamine | I₂ (20 mol%) | DMSO | 75-90[6] |

| 2 | Copper-Catalyzed | 2-Aminobenzaldehyde, Benzaldehyde, NH₄OAc | Cu(OAc)₂ (10 mol%) | EtOH | 70-85[7] |

| 3 | Metal-Free | 2-Aminobenzylamine, Aldehyde | O₂ (air) | DMSO | 60-80 |

| Yields are based on analogous reactions reported in the literature. |

Application in Drug Discovery: Targeting the EGFR Pathway

Quinazoline derivatives are renowned for their potent inhibitory activity against EGFR tyrosine kinase, a key player in cancer cell signaling.[8][9][10][11][12] The EGFR pathway, when activated by ligands like EGF, triggers a cascade of downstream signaling events that promote cell growth, proliferation, and survival. In many cancers, this pathway is hyperactivated due to EGFR mutations or overexpression. Quinazoline-based inhibitors typically act as ATP-competitive binders in the kinase domain of EGFR, blocking its autophosphorylation and subsequent downstream signaling.

Caption: Simplified EGFR signaling pathway and inhibition by quinazolines.

References

- 1. Amine synthesis by nitro compound reduction [organic-chemistry.org]